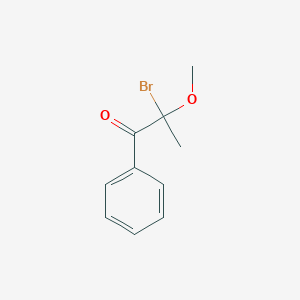

2-Bromo-2-methoxy-1-phenylpropan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-2-methoxy-1-phenylpropan-1-one (2-Br-2-Me-1-Ph-1-one) is a versatile synthetic organic chemical compound that has a wide range of applications in the scientific research community. It is a colorless liquid with a sweet, ether-like odor and a boiling point of 122 °C (252 °F). It is used in a variety of chemical reactions, including the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used in the manufacture of dyes, photographic materials, and other industrial chemicals.

Applications De Recherche Scientifique

Halogen Bonding in Haloetherification Products

The cooperative action of hydrogen and halogen bonding in haloetherification products, including (2S,3S)-3-(3-tert-butyl-5-chloro-4-hydroxyphenyl)-2-chloro-3-ethoxy-1-phenylpropan-1-one, C21H24Cl2O3, and its bromo derivatives, highlights the importance of noncovalent interactions in stabilizing these compounds in the solid state. This research underlines the efficiency of using halogen bonds in organic synthesis, particularly in conditions facilitated by microwave irradiation, to achieve good yields of haloetherification products (Asgarova et al., 2019).

Synthesis of 3-Bromoquinolin-6-ols

The utilization of 2,2,3-Tribromopropanal in the one-step transformation of diversely substituted anilines into 3-bromoquinolin-6-ols, further converted into various derivatives, showcases the versatility of brominated reagents in facilitating complex organic syntheses. These findings contribute to the development of methodologies for synthesizing bromoquinoline derivatives, which are valuable intermediates in pharmaceutical research (Lamberth et al., 2014).

Mécanisme D'action

Target of Action

Brominated compounds like this are often used in organic synthesis and may interact with various biological targets depending on the specific context .

Mode of Action

Brominated compounds are generally known to participate in electrophilic aromatic substitution reactions . In such reactions, the bromine atom acts as an electrophile, forming a sigma bond with the benzene ring and generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect the compound’s reactivity and its interactions with biological targets.

Propriétés

IUPAC Name |

2-bromo-2-methoxy-1-phenylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-10(11,13-2)9(12)8-6-4-3-5-7-8/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXLPHRGVGNRZCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)(OC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591845 |

Source

|

| Record name | 2-Bromo-2-methoxy-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-2-methoxy-1-phenylpropan-1-one | |

CAS RN |

135333-25-4 |

Source

|

| Record name | 2-Bromo-2-methoxy-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-Dihydro-2H-benzo[B][1,4]oxazin-5-amine](/img/structure/B159716.png)